molecular formula C10H17N3O6S B15135337 L-Glutathione reduced-13C

L-Glutathione reduced-13C

Cat. No.: B15135337
M. Wt: 308.32 g/mol
InChI Key: RWSXRVCMGQZWBV-MFPUQRTKSA-N
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Description

L-Glutathione reduced-13C, also known as γ-L-Glutamyl-L-cysteinyl-glycine-13C, is a 13C-labeled form of L-Glutathione reduced. L-Glutathione reduced is an endogenous antioxidant and oxygen free radical scavenger. It plays a crucial role in protecting cells from oxidative stress and maintaining cellular redox balance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutathione reduced-13C involves the incorporation of the 13C isotope into the L-Glutathione reduced molecule. This can be achieved through various synthetic routes, including chemical synthesis and enzymatic methods. The chemical synthesis typically involves the use of 13C-labeled precursors, such as 13C-labeled amino acids, which are then assembled into the tripeptide structure of L-Glutathione reduced .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using 13C-labeled starting materials. The process includes multiple steps of purification and quality control to ensure the final product’s purity and isotopic labeling efficiency .

Chemical Reactions Analysis

Types of Reactions

L-Glutathione reduced-13C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its role as an antioxidant and in detoxification processes .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol. The reactions typically occur under physiological conditions, such as neutral pH and ambient temperature .

Major Products Formed

The major products formed from the reactions of this compound include oxidized glutathione (GSSG) and various conjugates formed through substitution reactions with electrophilic compounds .

Mechanism of Action

L-Glutathione reduced-13C exerts its effects primarily through its antioxidant properties. It participates in the reduction of reactive oxygen species and the detoxification of harmful compounds. The molecular targets include enzymes like glutathione peroxidase and glutathione S-transferase, which utilize glutathione in their catalytic cycles . The pathways involved include the glutathione redox cycle and the detoxification pathways mediated by conjugation reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Glutathione reduced-13C is unique due to its isotopic labeling, which allows for precise tracking and quantification in metabolic studies. This makes it a valuable tool in research applications where understanding the dynamics of glutathione metabolism is crucial.

Properties

Molecular Formula

C10H17N3O6S

Molecular Weight

308.32 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanyl(113C)propan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C10H17N3O6S/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/t5-,6-/m0/s1/i9+1

InChI Key

RWSXRVCMGQZWBV-MFPUQRTKSA-N

Isomeric SMILES

C(CC(=O)N[C@@H](CS)[13C](=O)NCC(=O)O)[C@@H](C(=O)O)N

Canonical SMILES

C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N

Origin of Product

United States

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